Cuniloside B

Übersicht

Beschreibung

Cuniloside B is a non-volatile glucose monoterpene ester found in the essential oil secretory cavities of Eucalyptus leaves . It is one of the many carbohydrate monoterpenoid esters that play a significant role in the biosynthesis and storage of essential oils in Eucalyptus species . This compound has garnered attention due to its potential biological activities and its presence in various Eucalyptus species .

Wissenschaftliche Forschungsanwendungen

Cuniloside B has several scientific research applications, including:

Medicine: this compound’s biological activities suggest potential medicinal applications, although further research is needed to fully understand its therapeutic potential.

Industry: The compound is used as a fragrance additive in the perfume industry due to its non-volatile nature.

Wirkmechanismus

Target of Action

Cuniloside B, also known as Eucalmaidin E, is a non-volatile glucose monoterpene ester It has been reported to show anti-leishmanial activity , suggesting that it may target the biological processes of the Leishmania species.

Mode of Action

Given its anti-leishmanial activity , it can be inferred that it interacts with the biological processes of the Leishmania species to exert its effects

Biochemical Pathways

It is known that this compound is a glucose monoterpene ester , which suggests that it may be involved in terpenoid biosynthesis or other related metabolic pathways

Result of Action

This compound has been reported to exhibit anti-leishmanial activity This suggests that it may interfere with the life cycle of the Leishmania species, leading to their death or inhibition of growth

Action Environment

This compound is localized specifically to the essential oil secretory cavities of myrtaceous species . This localization suggests that the compound’s action, efficacy, and stability may be influenced by the specific environmental conditions within these secretory cavities. For instance, factors such as pH, temperature, and the presence of other compounds within the secretory cavities could potentially impact the action of this compound.

Biochemische Analyse

Biochemical Properties

Eucalmaidin E plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oleuropeyl glucose esters and flavanones, which are localized to the essential oil secretory cavities of Eucalyptus species . These interactions are crucial for the compound’s biological activities, including its antimicrobial and antioxidant properties.

Cellular Effects

Eucalmaidin E influences various types of cells and cellular processes. It has been observed to affect cell proliferation, apoptosis, and differentiation. Studies have shown that Eucalmaidin E exhibits antitumor activity by inhibiting the proliferation of cancer cells such as human breast cancer cell MDA-MB-231, gastric adenocarcinoma cell SGC-7901, and cervical cancer cell Hela . Additionally, it impacts cell signaling pathways and gene expression, contributing to its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of Eucalmaidin E involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Eucalmaidin E has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects . The compound’s ability to modulate gene expression further enhances its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eucalmaidin E have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Eucalmaidin E maintains its biological activity over extended periods, making it a reliable compound for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Eucalmaidin E vary with different dosages in animal models. Research has indicated that the compound exhibits a dose-dependent response, with higher doses leading to increased antitumor activity . It is essential to monitor for any toxic or adverse effects at high doses to ensure its safe application in therapeutic settings.

Metabolic Pathways

Eucalmaidin E is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biological activity . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, Eucalmaidin E is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are vital for its biological activity . The efficient transport and distribution of Eucalmaidin E ensure its effectiveness in therapeutic applications.

Subcellular Localization

Eucalmaidin E exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This precise localization is essential for its role in cellular processes and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cuniloside B involves the use of (+)-®-oleuropeic acid-containing carbohydrates . The synthetic route includes the following steps:

Formation of Glycoside: The glycoside is formed using potassium carbonate (K2CO3) as a base. The reaction conditions involve using 1 equivalent of K2CO3 (0.03 M) to obtain the glycoside in 32% yield.

Deacetylation: The glycoside undergoes deacetylation using sodium methoxide in methanol, which smoothly affords the desired product in 95% yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Cuniloside B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Vergleich Mit ähnlichen Verbindungen

Cuniloside B is similar to other glucose monoterpene esters found in Eucalyptus species, such as froggattiside A . These compounds share structural similarities and are localized within the non-volatile fraction of foliar secretory cavities . this compound is unique in its widespread occurrence across various Eucalyptus species and its potential biological activities .

List of Similar Compounds

This compound stands out due to its high abundance and significant role in essential oil biosynthesis and storage in Eucalyptus species .

Eigenschaften

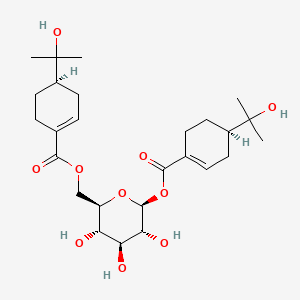

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16-,17-,18+,19+,20-,21+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLLIDAUJSAZHE-SKNUFNKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC[C@@H](CC3)C(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187303-40-7 | |

| Record name | Eucalmaidin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187303407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the taxonomic distribution of Cuniloside B within the Eucalyptus genus?

A1: this compound, a glucose monoterpene ester, has been found in various Eucalyptus species. Research suggests a link between this compound presence and specific Eucalyptus subgenera. For instance, species belonging to the Symphyomyrtus subgenus show a higher concentration of this compound compared to those from the Eucalyptus subgenus, where the flavanone Pinocembrin dominates. [] This suggests a potential taxonomic pattern in the distribution of this compound. Furthermore, studies on Eucalyptus polybractea R.T. Baker revealed the presence of this compound in all examined trees from two different populations. [] This finding indicates a widespread occurrence of this compound at both inter- and intra-species levels within the Eucalyptus genus.

Q2: Where is this compound localized within Eucalyptus leaves?

A2: this compound, alongside other oleuropeyl glucose esters, is specifically localized within the essential oil secretory cavities of Eucalyptus leaves. [, ] Interestingly, these compounds are found concentrated on the exterior of cavity lumina, spatially separated from other components. [] This specific localization suggests a potential for targeted extraction and research focusing on the biological roles of this compound within these secretory cavities.

Q3: What is the potential significance of this compound in Eucalyptus trees?

A3: While the exact ecological function of this compound remains unclear, its consistent presence in various Eucalyptus species and specific localization within secretory cavities suggests a significant biological role. [] The fact that this compound concentrations positively correlate with total essential oil concentration in Eucalyptus polybractea further supports this notion. [] Further research is necessary to elucidate the specific functions of this compound, which may include roles in plant defense, pollinator attraction, or allelopathy.

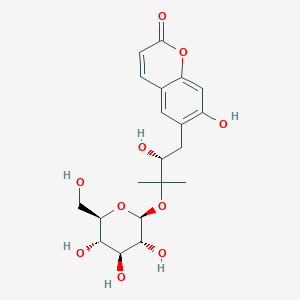

Q4: What is the chemical structure of this compound?

A4: While the provided abstracts lack specific details on the chemical structure, they mention that this compound is a glucose monoterpene ester. [, ] This implies that the molecule consists of a monoterpene unit linked to a glucose molecule via an ester bond. To obtain the precise structural formula, molecular weight, and spectroscopic data, further investigation into the chemical literature is required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-endo,8-syn)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl-d7)-8-azoniabicyclo[3.2.1]octane Bromide](/img/structure/B1151952.png)

![(1S,4R,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-16,19-dione](/img/structure/B1151957.png)

![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(213C)octadec-4-en-2-yl]hexanamide](/img/structure/B1151961.png)

![(1S,4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1151971.png)